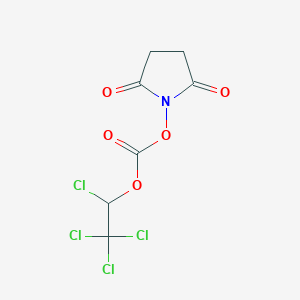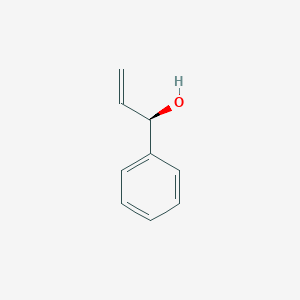
D-3-Bromocamphor-8-sulfonic acid ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique optical properties and its ability to form stable salts, making it a valuable reagent in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The process begins with the selective bromination of camphor to form 3-bromocamphor. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 3-bromocamphor-8-sulfonic acid. The final step involves the neutralization of the sulfonic acid with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
On an industrial scale, the production of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of camphor derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various camphor derivatives, sulfonic acid derivatives, and substituted camphor compounds.
Scientific Research Applications
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt has several applications in scientific research:
Chemistry: Used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes and receptors, leading to changes in their activity. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-(+)-Camphorsulfonic acid ammonium salt
- (1S)-(-)-Camphorsulfonic acid ammonium salt
- 3-Bromocamphor
- Camphor-10-sulfonic acid
Uniqueness
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is unique due to its specific chiral configuration and the presence of both bromine and sulfonic acid functional groups. This combination imparts distinct chemical and physical properties, making it a versatile reagent in various chemical and biological applications.
Properties
CAS No. |
14575-84-9 |
|---|---|
Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
[(1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-/m1/s1 |
InChI Key |
MFEDKMBNKNOUPA-GOZTYBTRSA-N |
SMILES |
CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Key on ui other cas no. |
55870-50-3 14575-84-9 74165-69-8 |
physical_description |
White powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
(1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; Ammonium (+)-3-Bromo-8-camphorsulfonate; [1S-(endo,anti)]-3-Bromo-1,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)




![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)






